N-Benzyl-3,5-difluoropyridin-2-amine
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Overview
Description
N-Benzyl-3,5-difluoropyridin-2-amine is a chemical compound with the molecular formula C12H10F2N2 It is a derivative of pyridine, where the 2-amino group is substituted with a benzyl group and the 3 and 5 positions are substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3,5-difluoropyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoropyridine and benzylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.
Procedure: The 3,5-difluoropyridine is reacted with benzylamine in the presence of the catalyst and solvent. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3,5-difluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 3 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-benzyl-3,5-difluoropyridin-2-imine or reduction to form this compound derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions produce corresponding imine or amine derivatives.
Scientific Research Applications
N-Benzyl-3,5-difluoropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3,5-difluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, while the benzyl group provides additional hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoropyridin-2-amine: Lacks the benzyl group, resulting in different chemical and biological properties.
N-Benzyl-2-aminopyridine: Lacks the fluorine atoms, affecting its reactivity and interactions.
N-Benzyl-3-fluoropyridin-2-amine: Contains only one fluorine atom, leading to different binding affinities and selectivities.
Uniqueness
N-Benzyl-3,5-difluoropyridin-2-amine is unique due to the presence of both the benzyl group and the two fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as enhanced biological activity.
Properties
IUPAC Name |
N-benzyl-3,5-difluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNCHMUEHEDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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